molecular formula C12H19N3 B11898319 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane

1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane

Cat. No.: B11898319
M. Wt: 205.30 g/mol
InChI Key: YYGFTZXIYHOPJB-UHFFFAOYSA-N
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Description

1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various catalysts such as palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate used in the synthesis of COX-2 inhibitors.

    6-Methyl-2-(1-phenyl-3-(1-piperidinyl)propyl)-3(2H)-pyridazinone: A compound with potential pharmacological activity.

Uniqueness: 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(6-methylpyridin-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C12H19N3/c1-11-3-4-12(9-14-11)10-15-7-2-5-13-6-8-15/h3-4,9,13H,2,5-8,10H2,1H3

InChI Key

YYGFTZXIYHOPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2CCCNCC2

Origin of Product

United States

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